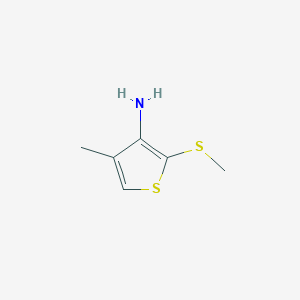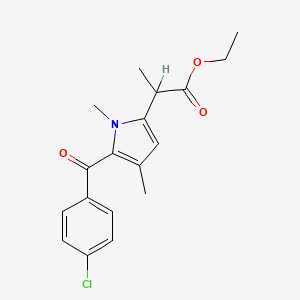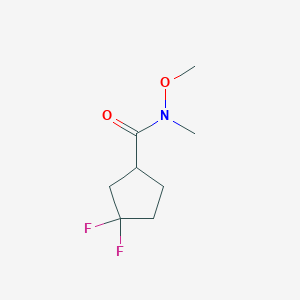
3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide is a fluorinated compound with the molecular formula C8H13F2NO2 and a molecular weight of 193.19 g/mol . This compound is known for its unique chemical structure, which includes a cyclopentane ring substituted with difluoro, methoxy, and methyl groups. It is primarily used in research and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with difluoromethylamine and methoxymethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The difluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The difluoro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include the formation of stable complexes with target molecules, leading to desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-N-methoxy-N-methylcyclobutane-1-carboxamide: Similar in structure but with a cyclobutane ring instead of a cyclopentane ring.
3,3-Difluoro-N-methoxy-N-methylcyclohexane-1-carboxamide: Contains a cyclohexane ring, offering different chemical properties.
Uniqueness
3,3-Difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H13F2NO2 |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
3,3-difluoro-N-methoxy-N-methylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H13F2NO2/c1-11(13-2)7(12)6-3-4-8(9,10)5-6/h6H,3-5H2,1-2H3 |
InChI Key |
MTPZPVSHHQGWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1CCC(C1)(F)F)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
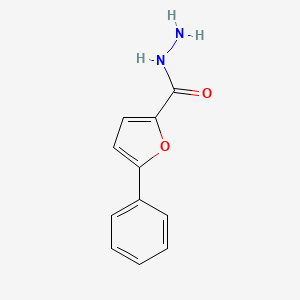
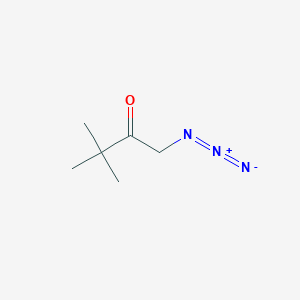
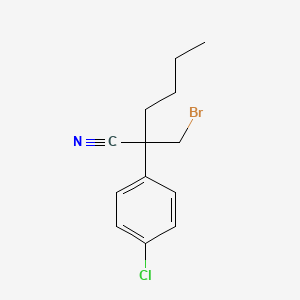
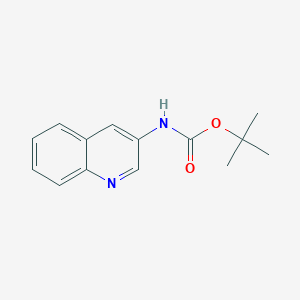
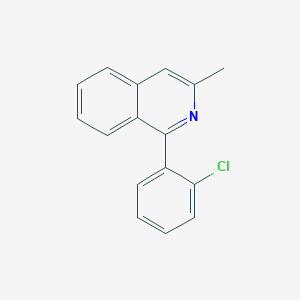
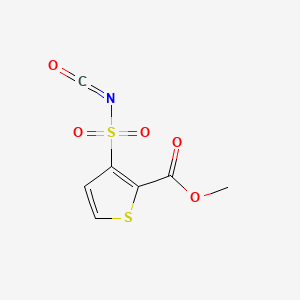
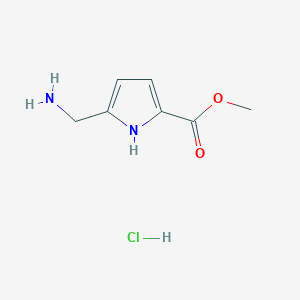
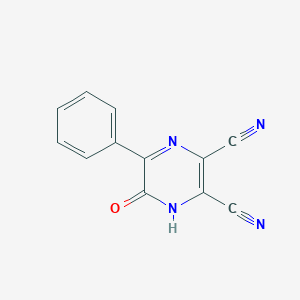
![acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B8738425.png)
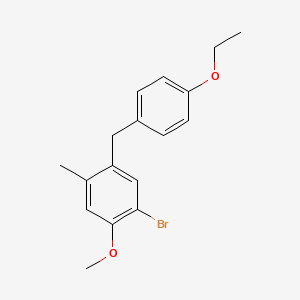

![[3-(Butylamino)phenyl]methanol](/img/structure/B8738453.png)
